molecular formula C13H15NO3 B1383082 Benzyl n-[(3-oxocyclobutyl)methyl]carbamate CAS No. 1869903-79-6

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Cat. No. B1383082
M. Wt: 233.26 g/mol
InChI Key: KRXRYHCUUUMESL-UHFFFAOYSA-N
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Description

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is an organic compound with the molecular formula C13H15NO3 . It has a CAS Number of 1869903-79-6 . The compound has a linear formula of C13H15NO3 and a molecular weight of 233.27 .


Molecular Structure Analysis

The InChI Code for Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is 1S/C13H15NO3/c15-12-6-11(7-12)8-14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) . The InChI key is KRXRYHCUUUMESL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is 233.27 g/mol .

Scientific Research Applications

  • Spectroscopic Studies and Electronic Properties : A study by Rao et al. (2016) explored the vibrational and electronic properties of a similar compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC). This research provides insights into the molecular structure and properties through spectroscopic analysis and density functional theory calculations.

  • Stereospecific Nickel-Catalyzed Cross-Coupling : Harris et al. (2013) investigated the stereospecific coupling of benzylic carbamates with arylboronic esters. This research is significant in the field of organic chemistry, particularly in the control of stereochemistry in synthesis processes.

  • Metal-Free Tandem Alkylation/Cyclization : Richter et al. (2012) presented a metal-free oxidative α-C(sp(3))-H alkylation/cyclization reaction of N-benzyl carbamates. This research is notable for its contribution to greener chemistry practices and its efficiency in synthesizing functionalized N-heterocycles.

  • Mechanochemical Synthesis of Carbamates : Lanzillotto et al. (2015) discussed the mechanochemical preparation of carbamates, offering a sustainable method for their synthesis. This approach is environmentally friendly and enhances the reactivity of the compounds involved.

  • Hydroamination of Allenes : Kinder et al. (2008) explored the gold(I)-catalyzed hydroamination of allenes with N-unsubstituted carbamates. This research is significant for its application in organic synthesis, especially in the formation of complex organic compounds.

  • Antibacterial Agents : Liang et al. (2020) investigated (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. This study is crucial in the search for new antibacterial compounds, particularly in the face of increasing antibiotic resistance.

  • Synthesis of Protected Chiral β2‐Amino Acids : Brocklehurst et al. (2010) described the synthesis of (Benzyloxy)carbonyl (Cbz)‐protected chiral β2‐amino acids using Benzyl N‐[(Benzyloxy)methyl]carbamate. This research contributes to the field of asymmetric synthesis and the production of amino acids.

Safety And Hazards

The safety information for Benzyl n-[(3-oxocyclobutyl)methyl]carbamate can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and use personal protective equipment.

properties

IUPAC Name

benzyl N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-11(7-12)8-14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXRYHCUUUMESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl n-[(3-oxocyclobutyl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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